N-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-2-(4-methoxyphenyl)acetamide is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with dimethyl groups at positions 5 and 7, and an acetamide moiety attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized from amidourea hydrochloride through a series of reactions including ring closure, nitration, deoxidization, and cyclization.
Introduction of the Acetamide Moiety: The acetamide group is introduced through a reaction with acetyl acetone.
Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group to the acetamide moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-mediated, catalyst-free synthesis methods to enhance yield and reduce reaction time . This eco-friendly approach utilizes enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and good functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of Raney nickel are used.
Substitution: Nucleophilic reagents like sodium methoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and antimicrobial agent.
Material Science: The compound is used in the synthesis of corrosion inhibitors and other functional materials.
Biological Studies: It serves as a ligand in coordination chemistry, forming complexes with metals like platinum, which are studied for their cytotoxic activity.
Mechanism of Action
The mechanism of action of N-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating biological processes such as inflammation and microbial growth . The triazolopyrimidine core is crucial for its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol: This compound shares the triazolopyrimidine core but differs in the substituents attached to it.
N-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-({1-(6-hydroxyhexyl)-6-[(isopropylsulfanyl)methyl]-4-oxo-1,4-dihydro-3-pyridinyl}oxy)acetamide: This compound has a similar structure but includes additional functional groups that enhance its biological activity.
Uniqueness
N-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of the triazolopyrimidine core with the methoxyphenyl acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-8-11(2)21-16(17-10)19-15(20-21)18-14(22)9-12-4-6-13(23-3)7-5-12/h4-8H,9H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAKUHIGEIFMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NC(=O)CC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.